(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

Catalog No.
S12201375
CAS No.
M.F
C11H13F2N
M. Wt
197.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)eth...

Product Name

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

IUPAC Name

(1R)-1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanamine

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

InChI

InChI=1S/C11H13F2N/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4,7H,5-6,14H2,1H3/t7-/m1/s1

InChI Key

YACOWAWVDTYFAA-SSDOTTSWSA-N

Canonical SMILES

CC(C1=C2CCC(C2=CC=C1)(F)F)N

Isomeric SMILES

C[C@H](C1=C2CCC(C2=CC=C1)(F)F)N

The compound (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine, also known as 1,1-difluoro-2,3-dihydro-1H-inden-4-amine, has the molecular formula C9H10F2NC_9H_{10}F_2N and a molecular weight of approximately 169.17 g/mol. This compound features a unique bicyclic structure that incorporates a difluoro group, which significantly influences its chemical properties and biological activities. The presence of the difluoro substituent can enhance lipophilicity and potentially alter the compound's interaction with biological targets.

Typical for amines and difluorinated compounds. Potential reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which may modify its pharmacological properties.
  • Fluorination Reactions: Given its difluorinated nature, further fluorination could lead to derivatives with varied biological activities.

Research on the biological activity of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine suggests potential applications in medicinal chemistry. Compounds with similar structures have been studied for their activity against various diseases, including cancer and neurological disorders. The difluoro group may enhance binding affinity to specific receptors or enzymes due to increased hydrophobic interactions.

Synthesis of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can be approached through several methods:

  • Starting from Indene Derivatives: Utilizing indene as a precursor, one can introduce fluorine atoms via electrophilic fluorination followed by reductive amination to yield the target compound.
  • Direct Fluorination: Employing fluorinating agents on appropriate substrates to achieve selective difluorination before introducing the amine functionality.
  • Chiral Synthesis Techniques: Utilizing chiral catalysts or reagents to ensure the formation of the desired (R)-enantiomer during synthesis.

The potential applications of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine span various fields:

  • Pharmaceuticals: As a lead compound in drug discovery for conditions such as cancer or neurodegenerative diseases.
  • Chemical Probes: In biochemical research to study specific biological pathways or receptor interactions.

Interaction studies involving (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies may include:

  • Binding Assays: To determine affinity for various biological targets such as receptors or enzymes.
  • Metabolic Stability Tests: Evaluating how metabolic processes affect the compound's efficacy and safety profile.

Several compounds share structural similarities with (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine. Notable examples include:

Compound NameStructure TypeUnique Features
2-AminoindaneAminoalkaneLacks fluorine; used in neuropharmacology
5-FluoroindoleFluorinated indoleExhibits unique receptor binding properties
4-(Trifluoromethyl)phenylalanineTrifluoromethyl-substituted amino acidKnown for its role in protein synthesis studies

The uniqueness of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine lies in its specific bicyclic structure combined with the difluoro substitution, which may confer distinct biological activities not observed in other similar compounds.

IUPAC Nomenclature and Systematic Classification

The compound’s systematic name follows IUPAC rules for bicyclic systems and stereodescriptors. The parent structure is 2,3-dihydro-1H-indene, a bicyclic system comprising a benzene ring fused to a cyclopentane ring. Substitutions are prioritized as follows:

  • 1,1-Difluoro group at position 1 of the cyclopentane ring.
  • Ethan-1-amine substituent at position 4 of the indene system.
  • (1R) configuration at the chiral carbon in the ethanamine side chain.

The full IUPAC name is derived as:
(1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine .

Molecular Data Table

PropertyValue
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{F}_2\text{N} $$
Molecular Weight197.22 g/mol
CAS Registry2569698-47-9 (hydrochloride)
SMILESCC@HC1=CC=CC2=C1CCC2(F)F

Stereochemical Configuration and Chiral Center Analysis

The chiral center resides at the ethanamine carbon (C1), where the amine (-NH$$2$$), methyl (-CH$$3$$), indenyl, and hydrogen substituents adopt a tetrahedral arrangement. Using the Cahn-Ingold-Prelog priority rules:

  • Highest priority: -NH$$_2$$ (N > C).
  • Second priority: Indenyl group (C$$9$$H$$9$$F$$_2$$).
  • Third priority: -CH$$_3$$.
  • Lowest priority: -H.

The (R)-configuration arises when the substituents are ordered in a counterclockwise sequence from highest to lowest priority. This configuration significantly influences the compound’s biological activity and synthetic pathways .

Comparative Structural Analysis with Indane-Based Amine Analogues

The structural uniqueness of this compound lies in its gem-difluoro group and chiral center, distinguishing it from related indane amines:

Comparative Table of Indane-Based Amines

CompoundSubstituentsChiral CenterMolecular Weight
(1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine1,1-F$$2$$, 4-(CH(NH$$2$$)CH$$_3$$)Yes (R)197.22
(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine4,7-F$$2$$, 1-NH$$2$$Yes (S)169.17
3,3-Difluoro-2,3-dihydro-1H-inden-1-amine3,3-F$$2$$, 1-NH$$2$$No169.17
5,6-Difluoro-2,3-dihydro-1H-inden-1-amine5,6-F$$2$$, 1-NH$$2$$No169.17

Key differences include:

  • Fluorine positioning: The 1,1-difluoro group in the target compound vs. vicinal or non-geminal fluorine substitutions in analogues.
  • Chirality: Only the (1R) and (1S) analogues exhibit stereoisomerism, impacting receptor binding and pharmacokinetics .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.10160574 g/mol

Monoisotopic Mass

197.10160574 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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